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Laminaribiose octaacetate

Cat. No.: B1139920
CAS No.: 51157-42-7
M. Wt: 678.59
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Description

Contextualization within Oligosaccharide Acetate (B1210297) Chemistry and Glycobiology

Oligosaccharide acetates, such as laminaribiose (B1201645) octaacetate, are fundamental players in the field of synthetic carbohydrate chemistry. The acetylation of hydroxyl groups serves two primary purposes: it protects these reactive groups during synthetic manipulations and enhances the solubility of the carbohydrate in organic solvents, facilitating a broader range of chemical reactions. Within the intricate world of glycobiology, which studies the structure, synthesis, and biology of sugars, laminaribiose octaacetate is a valuable biochemical reagent. medchemexpress.eumedchemexpress.com Glycobiology is a field that connects basic research with biomedicine and biotechnology, and compounds like this compound are essential for probing the roles of glycans in biological systems. medchemexpress.eumedchemexpress.com

The structure of laminaribiose itself, a disaccharide composed of two glucose units linked by a β(1→3) glycosidic bond, is of significant biological interest. nih.gov This linkage is found in various natural polysaccharides, such as curdlan (B1160675) and laminarin. nih.govresearchgate.netnih.gov The acetylated form, this compound, provides a stable and versatile platform for chemists to work with this important disaccharide.

Historical Contributions to Carbohydrate Structural and Synthetic Research

The study of laminaribiose and its derivatives has a rich history intertwined with the structural elucidation of polysaccharides. Early research often involved the degradation of natural polymers to isolate smaller oligosaccharide units. For instance, laminaribiose was characterized as its crystalline octaacetate after being isolated from various sources, including honey and the partial hydrolysis of polysaccharides like pachyman and those found in oats and barley. capes.gov.brcdnsciencepub.comtandfonline.com The synthesis and characterization of this compound were crucial steps in confirming the structure of these natural products. cdnsciencepub.com

Furthermore, historical methods for synthesizing this compound have been documented, such as the condensation of acetobromoglucose with a partially protected glucose derivative. ethernet.edu.etethernet.edu.et These early synthetic efforts laid the groundwork for more advanced and efficient methods developed later. The analysis of its structure through techniques like X-ray crystallography and NMR spectroscopy has also contributed to a deeper understanding of carbohydrate conformation. cdnsciencepub.comresearchgate.netresearchgate.net

Foundational Role as a Key Intermediate in Complex Carbohydrate Synthesis

This compound is a cornerstone as a starting material for the synthesis of more complex and biologically relevant carbohydrates. Its peracetylated nature allows for selective deprotection and subsequent modification at specific positions, making it a versatile building block.

A notable example of its utility is in the synthesis of other disaccharides. For instance, β-(1→3)-linked galactobiose octaacetate has been synthesized from this compound in a multi-step process. tandfonline.com This transformation highlights the strategic importance of having a readily available and well-characterized starting material.

Moreover, both α- and β-anomers of this compound have been prepared and utilized in synthetic schemes. researchgate.netnih.govresearchgate.net For example, β-laminaribiose octaacetate, prepared from the microbial polysaccharide curdlan, has been successfully converted into N-acetylhyalobiuronic acid, the repeating unit of hyaluronic acid. researchgate.netnih.govresearchgate.net This conversion demonstrates the power of using a readily available disaccharide to access other important and complex carbohydrate structures. The process often involves a series of reactions, including the formation of glucal derivatives and selective protection and deprotection steps. nih.govresearchgate.net

The applications of this compound extend to the synthesis of various glycosides, which are molecules where a sugar is bound to another functional group. ethernet.edu.etethernet.edu.et The ability to manipulate the acetyl groups and the anomeric center of this compound provides chemists with a powerful tool for constructing a wide array of complex carbohydrate-containing molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H38O19 nih.govscbt.com
Molecular Weight 678.6 g/mol nih.gov
CAS Number 22551-65-1 nih.gov
Melting Point 78-80°C biomol.com
Solubility Dichloromethane, Ether, Ethyl Acetate, Methanol biomol.com

Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesSource
¹³C NMR Data available from spectra recorded on a Bruker WP-60 instrument. nih.gov
¹H NMR Detailed data available, including analysis of chemical shifts associated with acetylation. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₈H₃₈O₁₉ B1139920 Laminaribiose octaacetate CAS No. 51157-42-7

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUPCAOOLXBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Laminaribiose Octaacetate

Chemical Synthesis Routes to Laminaribiose (B1201645) Octaacetate

Chemical methods provide robust and scalable pathways to laminaribiose octaacetate, primarily through direct acetylation, degradation of polysaccharides, or stepwise construction from monosaccharide units.

Direct Acetylation of Laminaribiose

The most straightforward method for preparing this compound is the direct acetylation of laminaribiose. This peracetylation reaction involves treating the free disaccharide with an acetylating agent, typically acetic anhydride (B1165640), in the presence of a catalyst or base such as sodium acetate (B1210297) or pyridine. This process substitutes all eight free hydroxyl groups on the laminaribiose molecule with acetate esters, resulting in the formation of this compound. Depending on the reaction conditions, different anomers can be produced. For instance, historical syntheses have described the preparation of both α- and β-octa-acetates through this approach. rsc.org

Targeted Acetolysis of β-(1,3)-D-Glucans (e.g., Curdlan)

A prevalent and effective method for producing this compound is the targeted degradation of β-(1,3)-D-glucans through acetolysis. Curdlan (B1160675), a linear bacterial polysaccharide composed exclusively of β-(1,3)-linked glucose residues, is an ideal starting material. nih.govnih.gov Acetolysis involves the simultaneous cleavage of glycosidic bonds and acetylation of the newly exposed hydroxyl groups. This reaction is typically performed using a mixture of acetic anhydride and sulfuric acid. This process primarily yields the α-anomer of this compound. nih.govresearchgate.net Research has shown that the acetolysis of curdlan can produce α-laminaribiose octaacetate in yields of approximately 27%. nih.govmolaid.com

Starting MaterialMethodPrimary ProductReported YieldReference
CurdlanAcetolysisα-Laminaribiose octaacetate27% nih.govmolaid.com

Glycosylation Reactions Employing Acetyl-Protected Glucose Derivatives

Laminaribiose can be constructed from the ground up using glycosylation reactions that couple protected glucose derivatives. A classic synthesis confirming the structure of laminaribiose involved the condensation of a glycosyl donor, tetra-acetyl glucosyl bromide, with a glycosyl acceptor, 1:2-5:6-diisopropylidene glucose. rsc.org In this strategy, the hydroxyl group at the C-3 position of the glucose acceptor is free to react, while all other hydroxyls are protected. Following the formation of the β-(1,3)-glycosidic bond, the remaining protecting groups (in this case, isopropylidene) are removed and the entire molecule is acetylated to yield this compound. rsc.org This highlights the use of protecting group strategies to direct the formation of the desired glycosidic linkage. masterorganicchemistry.com

Stereoselective Glycosidation Strategies for Laminaribiose Precursors

The creation of the β-(1,3)-glycosidic bond specific to laminaribiose requires precise stereochemical control. Achieving high stereoselectivity in glycosylation is a significant challenge in carbohydrate synthesis. rsc.org For β-(1,3)-glucans like laminaribiose, methods often rely on neighboring group participation, where a protecting group at the C-2 position of the glycosyl donor (such as an acetyl group) assists in directing the incoming glycosyl acceptor to the β-face of the molecule. acs.org However, the selectivity of these reactions can be influenced by factors such as reactant concentration, with lower concentrations sometimes favoring the desired 1,2-trans-selectivity. acs.org Modern organocatalysis, for example using thiourea-based catalysts, has also emerged as a promising approach to facilitate highly stereoselective glycosylations through non-covalent interactions that activate the glycosyl donor. rsc.org

Enzymatic and Chemoenzymatic Approaches for this compound Synthesis

Enzymatic and chemoenzymatic methods offer greener and highly specific alternatives to purely chemical syntheses. These routes typically produce the laminaribiose core, which is subsequently acetylated in a separate chemical step to obtain the final product.

A notable chemoenzymatic approach involves the specific enzymatic degradation of curdlan followed by chemical acetylation. Using a yeast cell-wall lytic enzyme preparation, such as Kitalase, curdlan is hydrolyzed specifically to laminaribiose. nih.gov The resulting disaccharide is then chemically acetylated to afford β-laminaribiose octaacetate. This method has been reported to achieve yields greater than 50%, demonstrating a highly efficient conversion. nih.govresearchgate.net

Starting MaterialEnzymeIntermediateFinal StepProductReported YieldReference
CurdlanKitalaseLaminaribioseAcetylationβ-Laminaribiose octaacetate>50% nih.govresearchgate.net

Biosynthesis of Laminaribiose through Glycoside Hydrolase-Mediated Reverse Hydrolysis

Glycoside hydrolases, enzymes that normally cleave glycosidic bonds, can be used to synthesize them through a process called reverse hydrolysis. wikipedia.org In this kinetic approach, the reaction equilibrium is shifted towards synthesis by using high concentrations of the substrate, typically a monosaccharide like glucose. wikipedia.orghep.com.cn β-glucosidases have been employed to synthesize laminaribiose, along with other disaccharides, from glucose. hep.com.cnd-nb.inforesearchgate.net While this method benefits from the high stereo- and regioselectivity of the enzyme, it often suffers from low conversion efficiency because the thermodynamic equilibrium favors hydrolysis. hep.com.cn Protein engineering efforts aim to design mutant β-glucosidases with enhanced synthetic activity and reduced hydrolytic activity to improve yields for large-scale production. hep.com.cn Once the laminaribiose is produced and purified, it can be peracetylated to yield this compound.

An in-depth examination of the synthetic methodologies for producing this compound reveals a sophisticated interplay between enzymatic and chemical processes. The generation of this fully acetylated disaccharide hinges on the initial biocatalytic formation of its precursor, laminaribiose, which is then subjected to chemical modification.

2 Phosphorylase-Catalyzed Synthesis and Subsequent Acetylation

The synthesis of laminaribiose, the precursor to this compound, is effectively achieved through the reversible action of glycoside phosphorylases (GPs). mdpi.com These enzymes catalyze the stereospecific formation of glycosidic bonds using a sugar phosphate (B84403) as the donor substrate. nih.gov Specifically, laminaribiose phosphorylase (LBP, E.C. 2.4.1.31), a member of the GH94 glycoside hydrolase family, catalyzes the synthesis of the β-1,3-glycosidic linkage in laminaribiose from a donor substrate like α-D-glucose-1-phosphate (α-D-Glc-1P) and an acceptor, glucose. mdpi.comnih.govuea.ac.ukoup.com The reaction is reversible, with the equilibrium point influenced by the similar free energies of the glycosidic bond and the ester linkage in the sugar phosphate. mdpi.com

This enzymatic approach is advantageous as it provides high regio- and stereospecificity, avoiding the need for complex protecting group chemistry often associated with traditional chemical synthesis of oligosaccharides. nih.gov Laminaribiose phosphorylases have been identified in various organisms, including Euglena gracilis and Paenibacillus sp. YM1. nih.govacs.org The enzyme from Paenibacillus sp. YM1 (PsLBP) has been a particular focus for its application in synthesizing laminaribiose. acs.orgresearchgate.net

Once the laminaribiose disaccharide is synthesized and purified, it undergoes chemical acetylation to yield this compound. A common method for this transformation is the use of acetic anhydride in a suitable solvent, such as dimethylformamide (DMF), often in the presence of a base or catalyst. oup.com This process results in the complete acetylation of all eight free hydroxyl groups on the laminaribiose molecule, yielding the final peracetylated product. oup.com

3 Strategic Enzyme Engineering for Enhanced Disaccharide Production Yields

To address this, hybrid computationally guided strategies have been employed to engineer a more robust enzyme. acs.orgfigshare.com These approaches combine computational analysis with experimental validation to identify key amino acid residues for mutation. acs.org For PsLBP, this led to the development of mutants with significantly improved thermostability and specific activity. acs.orgfigshare.com Structural analysis and molecular dynamics simulations of the engineered enzymes revealed that the formation of new disulfide bonds, salt bridges, and optimized hydrogen bond networks contributed to the enhanced stability. acs.org

Another engineering strategy involves modifying β-glucosidases to favor synthesis (reverse hydrolysis) over hydrolysis. By applying a "Hydropathy Index For Enzyme Activity (HIFEA)" strategy, researchers successfully engineered variants of a β-glucosidase from Trichoderma reesei (TrCel1b) with improved production of laminaribiose and other disaccharides from glucose. d-nb.info This approach focuses on increasing the hydrophilicity of key residues within the enzyme's catalytic site to enhance the reverse hydrolysis reaction. d-nb.info

The table below summarizes the improvements achieved through enzyme engineering for enhanced laminaribiose production.

EnzymeEngineering StrategyKey Improvement(s)Fold IncreaseReference
Laminaribiose Phosphorylase from Paenibacillus sp. YM1 (PsLBP-M8 mutant)Computationally guided mutagenesisHalf-life at 60 °C71.1x acs.org
Laminaribiose Phosphorylase from Paenibacillus sp. YM1 (PsLBP-M8 mutant)Computationally guided mutagenesisSpecific activity at 60 °C2.4x acs.org
β-glucosidase from T. reesei (TrCel1bI177S/I174S/W173H mutant)HIFEA strategyTotal disaccharide production3.5x d-nb.info
β-glucosidase from T. reesei (TrCel1bI177S/I174S/W173H mutant)HIFEA strategyLaminaribiose production3.5x d-nb.info

4 Integration of Biocatalysis for Oligosaccharide Precursor Generation

The efficient synthesis of laminaribiose relies on a steady and cost-effective supply of its precursors, namely an activated glucose donor (like α-D-glucose-1-phosphate) and a glucose acceptor. oup.com To achieve this, researchers have designed integrated multi-enzyme cascade reactions, also known as in vitro enzymatic biosystems. researchgate.netresearchgate.net These systems combine several biocatalysts in a one-pot reaction to convert inexpensive starting materials, such as starch or sucrose (B13894), into the desired disaccharide. oup.comresearchgate.net

One such system was designed for the one-pot synthesis of laminaribiose from low-cost maltodextrin (B1146171) and glucose. researchgate.net This cascade utilizes four thermophilic enzymes:

Isoamylase: To debranch maltodextrin.

α-Glucan Phosphorylase (αGP): To convert the linear maltodextrin into α-D-glucose-1-phosphate (α-D-Glc-1P).

4-Glucanotransferase: To manage glucose chains.

Laminaribiose Phosphorylase (LBP): To catalyze the final reaction between α-D-Glc-1P and glucose to form laminaribiose. researchgate.netresearchgate.net

By optimizing reaction conditions, this system converted 100.0 g/L of starch into approximately 77.0 g/L of laminaribiose, achieving a molar yield of about 75%. acs.org

Another strategy employs an inorganic phosphate (Pi) self-sufficient whole-cell biocatalyst system. oup.com This approach co-expresses two different phosphorylases within a single microbial host, such as E. coli. For laminaribiose synthesis, sucrose phosphorylase (SP) and laminaribiose phosphorylase (LBP) are used. oup.com SP converts sucrose and inorganic phosphate into fructose (B13574) and α-D-Glc-1P. The LBP then uses the internally generated α-D-Glc-1P and externally added glucose to produce laminaribiose, regenerating the inorganic phosphate in the process. oup.com This elegant system avoids the need for high concentrations of external phosphate, which can cause product inhibition and environmental concerns. oup.com

The table below outlines different biocatalytic systems for generating the laminaribiose precursor.

Starting SubstratesKey EnzymesSystem TypeFinal Laminaribiose ConcentrationReference
Maltodextrin, Glucoseα-Glucan Phosphorylase, Laminaribiose Phosphorylase, Isoamylase, 4-GlucanotransferaseIn vitro multi-enzyme cascade179 mM (from 50 g/L maltodextrin) researchgate.netresearchgate.net
Sucrose, GlucoseSucrose Phosphorylase, Laminaribiose PhosphorylaseIn vitro bienzymatic system14.3 ± 2.1 g/L researchgate.net
Sucrose, GlucoseSucrose Phosphorylase, Laminaribiose PhosphorylaseCo-expressed whole-cell biocatalystNot specified oup.com
Cellulose (B213188)Cellobiohydrolase, Cellodextrin Phosphorylase, Cellobiose (B7769950) Phosphorylase, Laminaribiose PhosphorylaseIn vitro multi-enzyme cascade2.35 g/L researchgate.net

Chemical Derivatization and Advanced Modifications of Laminaribiose Octaacetate

Conversion to Glycosyl Donors and Acceptors for Complex Glycoside Synthesis

The strategic conversion of laminaribiose (B1201645) octaacetate into glycosyl donors and acceptors is fundamental to the synthesis of more complex oligosaccharides and glycoconjugates. nih.gov Traditional linear approaches to oligosaccharide synthesis often require the transformation of a disaccharide into a second-generation glycosyl donor or acceptor. nih.gov This process typically involves a series of protection and deprotection steps to selectively reveal a hydroxyl group for glycosylation or to install a leaving group at the anomeric center. nih.gov

For instance, laminaribiose octaacetate can be converted into a glycosyl donor, a molecule primed to transfer the laminaribiosyl unit to an acceptor molecule. This often involves the selective replacement of the anomeric acetate (B1210297) with a better leaving group, such as a halide (e.g., bromide) or a trichloroacetimidate. These activated donors can then be used in glycosylation reactions with various acceptor molecules, which can be monosaccharides, other oligosaccharides, or non-carbohydrate aglycones, to form larger, more complex structures. researchgate.net

Conversely, selective deacetylation of one of the hydroxyl groups on the this compound scaffold can transform it into a glycosyl acceptor. This allows for the regioselective addition of another sugar unit at that specific position, enabling the controlled elongation of the carbohydrate chain. google.com The ability to create both donor and acceptor modules from a common starting material like this compound is a key strategy in the convergent synthesis of complex oligosaccharides.

Synthesis of Functionally Modified Laminaribiose Analogues

The this compound framework is not only a building block for larger saccharides but also a substrate for the synthesis of analogues with modified functionalities. These modifications can introduce new chemical properties or mimic naturally occurring structures.

Preparation of N-Acetylhyalobiuronic Acid from this compound

A notable application of this compound is its conversion into N-acetylhyalobiuronic acid, the repeating disaccharide unit of hyaluronic acid. nih.gov This complex transformation showcases the utility of this compound as a starting material for synthesizing other biologically important disaccharides. The process involves a series of carefully orchestrated reactions, including the formation of a glucal derivative from this compound, followed by an azidonitration reaction. nih.govresearchgate.net Subsequent steps involve selective protection and deprotection of hydroxyl groups and the eventual introduction of the N-acetyl group and the carboxylic acid functionality to yield N-acetylhyalobiuronic acid. nih.gov This multi-step synthesis highlights the strategic manipulation of protecting groups and the introduction of new functional groups at specific positions on the disaccharide scaffold. nih.gov

Introduction of Thiosugar Mimetics and Related Sulfur-Containing Analogues

Replacing the glycosidic oxygen with sulfur creates a thiodisaccharide, a type of glycomimetic with increased stability towards enzymatic hydrolysis. The synthesis of such sulfur-containing analogues from this compound provides valuable tools for studying carbohydrate-protein interactions and for developing potential therapeutic agents. The introduction of sulfur can occur at the glycosidic linkage or by replacing the ring oxygen of one of the sugar units. uga.eduresearchgate.net For example, a 1-thio-β-laminaribiose derivative can be synthesized and used as a key intermediate in the chemoenzymatic synthesis of larger oligosaccharides with an interglucosidic sulfur atom. researchgate.net These thiosugar mimetics are of interest as potential inhibitors of enzymes that process β-glucans. uga.eduresearchgate.net

Design and Synthesis of Glycosidic Probes with this compound Scaffolds

This compound can be chemically modified to create glycosidic probes, which are essential tools for studying the biological roles of carbohydrates. These probes often contain a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, attached to the carbohydrate scaffold. The synthesis of these probes involves the derivatization of this compound to introduce a linker arm at a specific position, which is then coupled to the desired reporter group. These probes can be used in a variety of biological assays, such as fluorescence microscopy and affinity chromatography, to investigate the binding of laminaribiose-containing structures to lectins and other carbohydrate-binding proteins.

Regioselective Functionalization Strategies on this compound

The ability to selectively modify a single hydroxyl group in the presence of many others is a significant challenge in carbohydrate chemistry. Regioselective functionalization of this compound allows for the precise introduction of chemical modifications at specific positions on the disaccharide. vt.edu One approach involves the use of silyl (B83357) protecting groups. For example, a fully silylated oligosaccharide can undergo regioselective silyl-ether exchange with an acylating agent to introduce an acetyl group at a specific position, leaving the other silyl ethers intact. google.com This selectively acylated disaccharide can then serve as a versatile intermediate, acting as a glycosyl acceptor for further elongation of the carbohydrate chain or as a precursor for the synthesis of complex glycoconjugates. google.com Another strategy involves enzymatic reactions, which can exhibit high regioselectivity for specific hydroxyl groups on the sugar rings. docksci.com

Development of Glycoconjugates and Neoglycoconjugates Utilizing this compound Building Blocks

This compound is a valuable building block for the synthesis of glycoconjugates and neoglycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety such as a protein, lipid, or synthetic polymer. pageplace.de These constructs are crucial for studying and modulating biological processes involving carbohydrate recognition. researchgate.net

The synthesis of these conjugates often begins with the conversion of this compound into a reactive glycosyl donor. This donor can then be coupled with a suitable aglycone, which can be a lipid to form a glycolipid, an amino acid or peptide to form a glycopeptide, or a synthetic scaffold to create a glycodendrimer. google.com For example, laminarin, a β-(1,3)-glucan, has been conjugated to the carrier protein CRM197 to create immunogenic glycoconjugates. researchgate.net The synthesis of such complex molecules relies on the efficient preparation of activated laminaribiose building blocks.

Table of Research Findings on this compound Derivatization:

Starting MaterialTarget Molecule/ModificationKey Reactions/StrategiesReference
This compoundGlycosyl Donors/AcceptorsSelective deprotection, anomeric activation (e.g., to glycosyl halides) nih.govresearchgate.netgoogle.com
This compoundN-Acetylhyalobiuronic AcidGlucal formation, azidonitration, selective protection/deprotection nih.govresearchgate.net
This compoundThiosugar AnaloguesSynthesis of 1-thio-β-laminaribiose, chemoenzymatic elongation uga.eduresearchgate.net
Silylated LaminaribioseRegioselectively Acylated LaminaribioseRegioselective silyl-ether exchange google.com
This compoundGlycoconjugates (e.g., with proteins)Conversion to glycosyl donor, coupling to aglycone google.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Laminaribiose Octaacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Linkage Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules like laminaribiose (B1201645) octaacetate in solution. ethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can reveal the molecular skeleton, the nature and position of functional groups, and the three-dimensional arrangement of atoms. nih.gov For peracetylated disaccharides, NMR is essential for confirming the identity of the monosaccharide units, the specific linkage point between them, and their relative orientation. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental data for structural elucidation. Each unique proton and carbon atom in the molecule generates a signal in the spectrum, and its position (chemical shift, δ) is highly sensitive to its local electronic environment. nih.gov

In the ¹H NMR spectrum of laminaribiose octaacetate, the signals are typically observed in distinct regions. The anomeric protons (H-1 and H-1'), which are directly attached to two oxygen atoms, are the most deshielded of the ring protons and appear at lower field (higher ppm values). The remaining ring protons resonate in a more crowded region, while the methyl protons of the eight acetate (B1210297) groups appear at a higher field (lower ppm values), typically as sharp singlets. The chemical shifts and the spin-spin coupling constants (J-values) between adjacent protons provide critical information about the stereochemistry (α or β configuration) at the anomeric centers and the relative orientation of protons on the pyranose rings.

The ¹³C NMR spectrum is often simpler due to the absence of carbon-carbon coupling (in routine spectra) and provides a count of the unique carbon atoms. hmdb.ca The chemical shifts of the anomeric carbons (C-1 and C-1') are particularly diagnostic. The position of the glycosidic linkage is confirmed by the significant downfield shift of the carbon atom involved in the linkage (C-3) compared to its position in a non-linked, acetylated glucose monomer. The carbonyl carbons of the acetate groups resonate at the lowest field (~170 ppm), while the acetate methyl carbons appear at the highest field (~20-21 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Exact chemical shifts can vary slightly based on the solvent and experimental conditions.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Reducing End Unit
1 ~4.6 (d) ~91.8
2 ~4.9-5.1 (m) ~70.0
3 ~5.2 (t) ~72.8
4 ~5.1 (t) ~68.3
5 ~3.8 (m) ~72.0
6a, 6b ~4.1-4.3 (m) ~61.8
Non-reducing End Unit
1' ~4.5 (d) ~100.8
2' ~4.9-5.1 (m) ~71.0
3' ~5.2 (t) ~72.8
4' ~5.1 (t) ~68.3
5' ~3.7 (m) ~72.0
6'a, 6'b ~4.1-4.3 (m) ~61.8
Acetate Groups
CO - ~169.0-170.7

While 1D NMR provides foundational data, complex spectral overlap often necessitates the use of two-dimensional (2D) NMR experiments to assign all signals unambiguously. mnstate.edu These techniques correlate signals based on their interactions, either through chemical bonds or through space. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling). youtube.com By tracing the "cross-peaks" in a COSY spectrum, one can walk along the carbon backbone of each monosaccharide unit, connecting H-1 to H-2, H-2 to H-3, and so on, thereby defining the individual spin systems of the two glucose rings. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It is invaluable for assigning the carbon signals based on the already-assigned proton signals (or vice-versa). Each cross-peak in an HSQC spectrum represents a C-H bond.

Beyond establishing connectivity, advanced NMR techniques can probe the three-dimensional shape, or conformation, of disaccharides in solution. researchgate.net The conformation is largely defined by the torsion angles (Φ and Ψ) around the glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, observing a NOE between the anomeric proton of the non-reducing unit (H-1') and a proton on the reducing unit (e.g., H-3) provides direct evidence of their spatial proximity and helps to define the preferred conformation around the glycosidic linkage. cdnsciencepub.com Combining these experimental distance restraints with molecular modeling allows for the construction of a detailed 3D model of the molecule as it exists in solution. nih.gov

Two-Dimensional (2D) NMR for Correlating Spin Systems and Glycosidic Linkages

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ethernet.edu.et It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. rpi.edu For acetylated oligosaccharides, "soft" ionization techniques are employed to prevent premature fragmentation and allow for the observation of the intact molecular ion.

ESI-MS is particularly well-suited for the analysis of polar and large molecules like carbohydrates. nih.gov In this technique, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated. Carbohydrates are typically observed as adducts with cations, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). rpi.edu

For this compound (C₂₈H₃₈O₁₉, Molecular Weight: 678.59 g/mol ), an ESI-MS spectrum would be expected to show a prominent peak corresponding to the sodiated adduct [C₂₈H₃₈O₁₉ + Na]⁺ at an m/z of approximately 701.6. nih.govscbt.com High-resolution mass spectrometry can determine this mass with enough accuracy to confirm the elemental composition. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide information about the sequence and linkage. The fragmentation of acetylated disaccharides often involves cleavage of the glycosidic bond, yielding characteristic ions that correspond to the individual monosaccharide units.

MALDI-TOF-MS is another soft ionization technique highly effective for the analysis of biomolecules, including oligosaccharides. slu.se The analyte is co-crystallized with a matrix compound that strongly absorbs laser light. nih.gov A laser pulse irradiates the spot, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. researchgate.net

Similar to ESI, MALDI-MS of this compound would show the molecular ion primarily as a sodiated adduct ([M+Na]⁺). researchgate.net This technique is known for its high sensitivity and speed, making it suitable for analyzing complex mixtures. slu.se The fragmentation patterns observed in MALDI-TOF/TOF (or post-source decay) experiments are also used to elucidate the structure. The fragmentation typically occurs at the glycosidic bond, and the resulting fragment ions can help confirm the mass of the individual acetylated glucose units, providing further evidence for the disaccharide structure. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected Ion Mass-to-Charge Ratio (m/z)
ESI-MS Positive [M+Na]⁺ ~701.6
MALDI-TOF-MS Positive [M+Na]⁺ ~701.6
ESI-MS Positive [M+K]⁺ ~717.6

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligosaccharide Adducts

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nist.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, scientists can generate a detailed map of electron density and, consequently, the exact positions of atoms, bond lengths, and bond angles. nist.gov

For this compound, a key study successfully determined its crystal and molecular structure through X-ray diffraction analysis. acs.orgcdnsciencepub.com The investigation revealed that α-laminaribiose octaacetate crystallizes in a triclinic system with the space group Pī. researchgate.net This fundamental analysis provides the most accurate, solid-state picture of the molecule's conformation and the spatial orientation of its acetyl groups.

Table 1: Crystallographic Data for α-Laminaribiose Octaacetate

Parameter Value
Crystal System Triclinic
Space Group

Chromatographic and Electrophoretic Methods in Purity and Structural Research

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its related compounds. These methods exploit subtle differences in the chemical and physical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like this compound. mdpi.com It separates components in a liquid sample by passing them through a column (the stationary phase) using a liquid solvent (the mobile phase). mdpi.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. mdpi.com

For acetylated carbohydrates, reversed-phase (RP) HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being more hydrophobic than its partially deacetylated or unacetylated counterparts, will interact more strongly with the nonpolar stationary phase, leading to longer retention times. This allows for the effective separation of the fully acetylated product from potential impurities or starting materials. nih.gov By comparing the chromatogram of a sample to that of a known standard, the purity can be accurately quantified. mdpi.com

To confirm the core β-(1→3) glycosidic linkage of the parent laminaribiose structure, Gas Chromatography-Mass Spectrometry (GC-MS) is employed, typically after a chemical modification process known as methylation analysis. acs.org This powerful technique provides definitive evidence of the types and compositions of monosaccharide linkages within an oligosaccharide. acs.org

The process involves several steps:

Deacetylation: The acetyl groups are removed from this compound to expose the free hydroxyl groups of the laminaribiose core.

Permethylation: All the free hydroxyl groups are converted to methyl ethers.

Hydrolysis: The glycosidic bond is cleaved, yielding partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to alditols and then acetylated to form Partially Methylated Alditol Acetates (PMAAs). acs.org

These volatile PMAA derivatives are then analyzed by GC-MS. The gas chromatograph separates the different PMAAs based on their boiling points and polarity, and the mass spectrometer fragments them, producing a characteristic mass spectrum for each derivative. The fragmentation pattern reveals which hydroxyl groups were involved in the glycosidic linkage in the original disaccharide.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of underivatized carbohydrates. xray.cz It is particularly useful for analyzing the laminaribiose backbone after the complete removal of the acetate groups.

Carbohydrates are weak acids and can be separated in their anionic form at high pH on a strong anion-exchange column. xray.cz Pulsed Amperometric Detection provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization. xray.cz Research has shown HPAEC-PAD to be a powerful tool for separating structurally similar disaccharides, including laminaribiose. researchgate.net In studies analyzing carbohydrate mixtures, laminaribiose is consistently resolved from other isomers like gentiobiose and sophorose. researchgate.net

Table 2: Example HPAEC-PAD Retention Time for Laminaribiose

Compound Retention Time (minutes)
Laminaribiose 23.33 xray.cz

Note: Retention times are system-dependent and can vary based on column, eluent composition, and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Methylated Derivatives

Computational Chemistry and Molecular Dynamics Simulations for Conformational Space Exploration

While X-ray crystallography provides a static image of the molecule in a crystal lattice, computational methods are used to explore its dynamic behavior and conformational possibilities in solution. Molecular Dynamics (MD) simulations, a key tool in computational chemistry, are used to model the movement of atoms and molecules over time.

MD simulations of laminaribiose, the core of this compound, have been conducted to understand its conformational stability in different solvents. xray.cz These studies reveal that the molecule exists in several low-energy conformations, defined by the torsional angles (φ and ψ) of the glycosidic linkage. One study on isolated β-D-laminaribiose identified a highly stable conformation with glycosidic linkage angles of [φ,ψ] = (-73°, 118°). xray.cz

Furthermore, simulations show that the solvent environment significantly influences the glycosidic bond conformation and hydrogen-bonding patterns. xray.cz By simulating the molecule in solvents like water or dimethyl sulfoxide, researchers can gain insight into the range of shapes the molecule can adopt, which is crucial for understanding its interactions in a biological or chemical context. xray.cz These computational approaches complement experimental data, providing a more complete picture of the molecule's structural properties.

Role of Laminaribiose Octaacetate in Glycoside Hydrolase Research and Enzyme Mechanism Studies

Investigation of Glycosidase Substrate Specificity and Recognition Elements

The precise structure of laminaribiose (B1201645) is fundamental in elucidating the substrate specificity of various glycoside hydrolases. By presenting enzymes with this simple disaccharide, researchers can determine their ability to recognize and hydrolyze the β(1→3)-glucosidic linkage, distinguishing them from enzymes that target other linkages like β(1→4) in cellobiose (B7769950) or β(1→6) in gentiobiose. uq.edu.auasm.org

Studies on β-glucosidases have demonstrated varying affinities and catalytic efficiencies for laminaribiose. For instance, the thermophilic β-glucosidase TsBgl1 from Thermoanaerobacterium saccharolyticum exhibits significantly higher specific activity and catalytic efficiency with laminaribiose compared to other disaccharides, indicating a preference for the β(1→3) linkage. mdpi.com Similarly, a β-glucosidase purified from Penicillium verruculosum showed a strong affinity for laminaribiose, with an apparent Michaelis constant (K_m) of 0.35 mM. koreascience.kr In the bacterium Cellvibrio japonicus, which is adept at degrading plant biomass, several Glycoside Hydrolase family 3 (GH3) enzymes are involved in the metabolism of β(1→3)-linked glucans, and the bacterium can grow on laminaribiose as a substrate. researchgate.net

The recognition elements within the enzyme's active site are often probed using substrate competition or protection experiments. In one study, laminaribiose was used to protect a Bacillus subtilis β-glucan endohydrolase from inactivation, confirming that it binds within the active site subsites. uq.edu.au Furthermore, crystal structures of a GH family 116 β-glucosidase mutant have been solved in complex with laminaribiose. ub.edu These structures reveal that the non-reducing glucose unit binds in an unusual relaxed ^4 C_1 chair conformation at the -1 subsite, providing direct insight into the specific molecular interactions that govern substrate recognition and binding. ub.edu Research on exo-type cellulases has also utilized substrates that, upon hydrolysis, yield laminaribiose, helping to define the fine substrate specificities of these enzymes. nih.gov

EnzymeSource OrganismSubstrate(s)Key FindingReference(s)
β-Glucosidase (TsBgl1)Thermoanaerobacterium saccharolyticumLaminaribiose, Cellobiose, GentiobioseHighest specific activity and catalytic efficiency on laminaribiose. mdpi.com
β-GlucosidasePenicillium verruculosumLaminaribiose, Cellobiose, LaminarinHigh affinity for laminaribiose (K_m = 0.35 mM). koreascience.kr
GH3 family enzymesCellvibrio japonicusLaminaribiose, Curdlan (B1160675)Mutants showed varied growth on β(1→3) glucans, indicating specific roles. researchgate.net
β-Glucan endohydrolaseBacillus subtilisLaminaribiose, CellobioseLaminaribiose protects the active site from inactivation. uq.edu.au
GH116 β-glucosidaseThermoanaerobacterium xylanolyticumLaminaribiose, CellobioseCrystal structure revealed an unusual substrate conformation in the active site. ub.edu

Mechanistic Studies of Glycosidic Bond Cleavage in Relation to Enzyme Active Sites

Laminaribiose and its derivatives are instrumental in dissecting the catalytic mechanisms of glycoside hydrolases. Understanding the precise steps of glycosidic bond cleavage is fundamental to enzyme engineering and the design of specific inhibitors. researchgate.net Most β-glucosidases operate via a retaining double-displacement mechanism, which involves two catalytic residues: a general acid/base and a nucleophile. mdpi.comcazypedia.org

Structural and computational studies using laminaribiose have provided detailed snapshots of this process. For example, the crystal structure of a GH family 17 β-1,3-glucanosyltransferase from Rhizomucor miehei showed how the enzyme's uniquely short catalytic cleft accommodates a β-1,3-glucan chain to release laminaribiose during its transglycosylation reaction. nih.gov This structural evidence clarifies the catalytic mode of the enzyme. nih.gov

More detailed mechanistic insights have come from quantum mechanics/molecular mechanics (QM/MM) simulations of a GH family 116 β-glucosidase in complex with laminaribiose. ub.edu These studies have illuminated an unconventional reaction mechanism where the catalytic acid protonates the glycosidic oxygen from a "perpendicular" position relative to the sugar ring plane. ub.edu This is in contrast to the more common "lateral" protonation trajectory. The substrate's non-reducing glucose residue is held in a specific conformation that facilitates this perpendicular attack, highlighting a unique catalytic strategy within this enzyme family. ub.edu The general mechanism of acid-catalyzed hydrolysis of the β-1,3 glycosidic bond, as seen in the polymer curdlan, involves the initial protonation of the glycosidic oxygen, which weakens the bond and facilitates its cleavage. docksci.com

Development and Evaluation of Glycosidase Inhibitors and Enzyme Stabilizers using Laminaribiose Octaacetate Derivatives

This compound is a versatile starting block for the synthesis of modified oligosaccharides designed to act as glycosidase inhibitors. nih.govuga.edu These inhibitors are valuable tools for probing enzyme function and have potential as therapeutic agents. researchgate.netnih.gov By modifying the core structure of laminaribiose, for instance by replacing the glycosidic oxygen with sulfur, researchers can create substrate mimics that bind tightly to the enzyme's active site but cannot be hydrolyzed.

A notable example is the synthesis of 1,5-dithia-D-laminaribiose, a thiosugar analog of laminaribiose. nih.gov In these molecules, the pyranose ring oxygen and the glycosidic oxygen are both replaced by sulfur atoms. These thioglycoside mimetics have been shown to act as inhibitors of complement receptor 3 (CR3) and dectin-1, which are important receptors in the immune system that recognize β-glucans. nih.govuga.edu

Another successful approach involves modifying the sugar rings themselves. The glycosylation of isofagomine, an iminosugar, with a laminaribiosyl donor yielded 3-O-(β-laminaribiosyl)-isofagomine. researchgate.net This compound proved to be a potent inhibitor of a barley 1,3-β-D-glucan endo-hydrolase, with a 50% inhibitory dose (ID50) of 3.1 μM. researchgate.net In contrast, other synthesized O- and C-glycosides derived from laminaribiose did not show inhibitory activity against the specific glycosidases and endo-glucanases they were tested against, demonstrating the high degree of specificity required for effective inhibition. researchgate.net

Inhibitor DerivativeTarget Enzyme/ReceptorType of Inhibition/ActivityKey FindingReference(s)
1,5-Dithia-D-laminaribioseComplement Receptor 3 (CR3), Dectin-1Competitive InhibitionThiosugar mimetic inhibits binding to immune receptors. nih.govuga.edu
3-O-(β-Laminaribiosyl)-isofagomineBarley 1,3-β-D-glucan endo-hydrolasePotent Inhibition (ID50 = 3.1 μM)Iminosugar conjugate acts as a powerful enzyme inhibitor. researchgate.net
O- and C-glycosides of LaminaribioseVarious glycosidases and endo-glucanasesNo observed inhibitionDemonstrates the high specificity required for inhibitor design. researchgate.net

High-Throughput Screening Methodologies for Enzyme Activity Profiling

High-throughput screening (HTS) is a critical technology for the rapid discovery and characterization of new enzymes from vast genetic libraries or for identifying small molecule inhibitors. nih.govplos.orgresearchgate.net In the context of glycoside hydrolases, HTS assays often rely on synthetic substrates that produce a detectable signal, such as a color or fluorescence, upon enzymatic cleavage. researchgate.netresearchgate.net

This compound serves as a precursor for the synthesis of such specialized substrates. researchgate.net While not typically used directly in aqueous HTS assays due to the protecting acetate (B1210297) groups, it is the key starting material for creating probes like fluorogenic or chromogenic laminaribiosides. researchgate.netnih.gov For example, methylumbelliferyl glycosides are widely used in HTS to identify glycosidases with specific activities. researchgate.net The synthesis of a methylumbelliferyl-laminaribioside would allow for the specific screening of enzymes that cleave the β(1→3) linkage.

The development of methods like High-Throughput In Vitro Glycoside Hydrolase (HIGH) screening allows for the rapid profiling of enzyme activity from complex sources like metagenomic libraries. nih.gov These approaches are essential for exploring biodiversity to find novel biocatalysts for applications such as biofuel production. nih.gov Other advanced HTS methods include fluorescence-activated cell sorting (FACS), which can be used with glycosyl-azide donors to screen for improved enzyme variants like glycosynthases. researchgate.net The availability of this compound facilitates the chemical synthesis required to generate the diverse and specific substrates needed for these powerful screening platforms. nih.govresearchgate.net

Kinetics and Thermodynamics of Enzymatic Transformations Involving this compound

Studying the kinetics and thermodynamics of enzyme-catalyzed reactions provides quantitative insights into their efficiency, substrate affinity, and stability. mdpi.comnih.gov Laminaribiose is frequently used as a substrate to determine key kinetic parameters of β-1,3-glucanases and other glycosidases that can process this linkage.

Kinetic analyses typically involve measuring reaction rates at various substrate concentrations to determine the Michaelis constant (K_m), which reflects the enzyme's affinity for the substrate, and the catalytic rate constant (k_cat), which represents the turnover number. For example, a β-glucosidase from Penicillium verruculosum was found to have an apparent K_m of 0.53 mM for cellobiose and a lower K_m of 0.35 mM for laminaribiose, indicating a slightly higher affinity for the β(1→3) linked disaccharide. koreascience.kr A thermophilic and thermostable β-glucosidase, TsBgl1, demonstrated robust catalytic activity on laminaribiose, a crucial characteristic for industrial applications. mdpi.com

The thermodynamic stability of enzymes that process laminaribiose is also a key area of research, particularly for industrial biocatalysts. nih.gov While direct thermodynamic studies on this compound itself are uncommon, the stability of enzymes that hydrolyze its deacetylated form is frequently assessed. The kinetics of enzyme inactivation by inhibitors can also provide information about the active site geometry and mechanism, as seen in studies where laminaribiose was used to protect β-glucan endohydrolases from inactivation by epoxyalkyl glycosides. uq.edu.au Such kinetic protection experiments help to map the enzyme's substrate-binding subsites. uq.edu.au

EnzymeSource OrganismParameter(s) MeasuredValueSignificanceReference(s)
β-GlucosidasePenicillium verruculosumApparent Michaelis Constant (K_m) for laminaribiose0.35 mMIndicates high affinity for the β(1→3) linkage. koreascience.kr
β-Glucosidase (TsBgl1)Thermoanaerobacterium saccharolyticumSpecific Activity, Catalytic Efficiency (k_cat/K_m)High for laminaribioseShows substrate preference and potential for biocatalysis. mdpi.com
β-Glucan endohydrolaseBacillus subtilisInactivation kineticsLaminaribiose provides protectionConfirms binding at the active site and helps map subsites. uq.edu.au

Applications in Chemical Biology and Fundamental Biotechnological Research

Building Block for Glycan Array Development and Glycoscience Probes

Laminaribiose (B1201645) octaacetate is a fundamental building block for creating specialized tools to study carbohydrate-protein interactions, particularly those involving β(1→3)-glucans. Its peracetylated form allows for selective deprotection and modification, making it an ideal precursor for synthesizing probes and for immobilization onto glycan arrays. These arrays are powerful platforms for high-throughput screening of interactions between β-glucan structures and their corresponding binding proteins, such as lectins and antibodies.

Researchers have utilized laminaribiose octaacetate to synthesize β(1→3)-linked galactobiose octaacetate, a key intermediate for developing probes to study galactosidases and other carbohydrate-modifying enzymes. researchgate.netresearchgate.net The synthesis involves a multi-step sequence starting from the readily available this compound, demonstrating its utility as a foundational scaffold for creating structurally related, yet functionally distinct, disaccharide probes. researchgate.netresearchgate.net Furthermore, the core structure of laminaribiose can be chemically altered to introduce functionalities like azido (B1232118) groups, which are valuable for bioconjugation and the development of probes to identify and characterize novel glycosidases. researchgate.net

Precursor for the Synthesis of Bioactive Oligosaccharides and Glycopolymers for Research Tools

The controlled chemical structure of this compound makes it an essential precursor for the synthesis of more complex and biologically active molecules. It serves as a starting point for building longer β(1→3)-glucan oligosaccharides and for creating synthetic glycopolymers used as research tools to mimic natural polysaccharides. These synthetic molecules provide structurally defined materials to investigate the biological activities of β-glucans, which are often found in nature as heterogeneous mixtures. researchgate.net

Key synthetic applications include:

Conversion to other bioactive disaccharides: this compound has been successfully converted into N-acetylhyalobiuronic acid, the repeating unit of hyaluronic acid, showcasing its versatility as a synthetic platform. researchgate.netresearchgate.net

Synthesis of β-Glucan-Mannitol Conjugates: It is used in the synthesis of glucan-mannitol derivatives, which are found in brown seaweeds. amegroups.org These synthetic conjugates serve as analytical standards and tools to study the immunomodulatory effects of specific polysaccharide structures. amegroups.org

Thio-analogs Synthesis: The peracetylated laminaribiose structure is a key reactant in the synthesis of thia-linked derivatives, where thioethers replace glycosidic oxygens. nih.govacs.org These thio-oligosaccharide analogs have been used to probe the binding domains of immune receptors like Dectin-1 and Complement Receptor 3 (CR3). nih.govacs.org

A summary of representative synthetic transformations starting from this compound is provided below.

Starting MaterialKey TransformationFinal Product/IntermediateResearch Application
β-Laminaribiose octaacetateEnzymatic degradation of curdlan (B1160675) followed by acetylationβ-Laminaribiose octaacetateStarting material for various syntheses researchgate.netresearchgate.net
β-Laminaribiose octaacetateMulti-step conversion via 4,6:4',6'-di-O-benzylidene derivativeβ-(1→3)-linked galactobiose octaacetateSynthesis of probes for glycosidase studies researchgate.netresearchgate.net
β-Laminaribiose octaacetateConversion via a series of intermediatesN-acetylhyalobiuronic acidBuilding block for hyaluronic acid research researchgate.netresearchgate.net
Peracetylated laminaribioseGlycosylation with mannoside acceptorβ-Glucan-mannitol derivativesAnalytical standards and immunomodulation studies amegroups.org
Peracetylated laminaribiose derivativeZemplen deesterification and subsequent reactionsTrithia-laminaribiose derivativeProbing carbohydrate-binding domains of immune receptors nih.govacs.org

Utilization in Understanding Polysaccharide Biosynthesis and Degradation Pathways

Laminaribiose and its derivatives, often synthesized from the octaacetate precursor, are indispensable for elucidating the mechanisms of polysaccharide biosynthesis and degradation. The β(1→3)-glucan linkage is a core structural motif in numerous biologically important polysaccharides, such as curdlan and laminarin.

In the study of enzymatic polymerization, laminaribiose serves as a native substrate (primer) for β-1,3-glucan phosphorylase (BGP), an enzyme that catalyzes the synthesis of β(1→3)-glucans. oup.com While its cost can be prohibitive for large-scale reactions, its role as a primer is critical for initiating the polymerization process from a monomer like α-D-glucose 1-phosphate. oup.com Understanding how BGP utilizes laminaribiose to elongate a polysaccharide chain provides fundamental insights into the biosynthesis of these polymers. oup.com Conversely, derivatives of laminaribiose are used to study the enzymatic degradation of β-glucans by enzymes like β-1,3-glucanases, which are crucial in fungal cell wall remodeling and plant defense mechanisms. researchgate.net

Role in Inducer Studies for Cellulolytic Enzyme Systems (as related laminaribiose derivatives)

While not a direct inducer itself, laminaribiose, which is obtained by deacetylation of its octaacetate, is used in comparative studies to understand the structural requirements for the induction of cellulolytic enzymes. Cellulases are typically induced by cellobiose (B7769950), a β(1→4)-linked disaccharide. By testing a panel of disaccharides with different linkages, including laminaribiose (β(1→3)), researchers can probe the specificity of the induction mechanism in cellulase-producing fungi like Trichoderma viride. asm.org

In these studies, laminaribiose often serves as a negative or weak control compared to potent inducers like sophorose or cellobiose. asm.org Its inability to strongly induce cellulase (B1617823) production helps to confirm that the fungal induction system is highly specific to the β(1→4)-linkage of cellulose (B213188) degradation products, thereby refining the understanding of how fungi sense the presence of cellulose in their environment. asm.orglatu.org.uy Laminaribiose itself has been identified as a potential inducer for the cellulase system in Clostridium thermocellum. researchgate.net

Applications in Click Chemistry and Bioconjugation Strategies for Chemical Biology Research

This compound is an important starting material for the synthesis of chemically modified sugars used in "click chemistry" and other bioconjugation techniques. The ability to introduce specific functional groups onto the disaccharide scaffold allows for the creation of customized molecular probes.

A common strategy involves converting the protected octaacetate into a derivative containing a bioorthogonal handle, such as an azide (B81097) or an alkyne group. researchgate.netresearchgate.net For instance, azide-containing sugars, synthesized from laminaribiose precursors, are invaluable tools for bioconjugation. researchgate.netresearchgate.net These "clickable" laminaribiose derivatives can be covalently attached to proteins, lipids, or fluorescent tags. This enables researchers to track the localization of β-glucan-based molecules within cells, identify novel β-glucan binding proteins, and construct complex molecular architectures for advanced studies in chemical biology. researchgate.netresearchgate.net

Future Directions and Emerging Research Frontiers for Laminaribiose Octaacetate

Innovations in Stereoselective and Efficient Synthetic Routes

The chemical synthesis of oligosaccharides such as laminaribiose (B1201645) is inherently complex, with the stereocontrolled formation of the β-1,3-glycosidic bond being a primary challenge. Traditional methods often result in mixtures of anomers and require extensive purification. Future research is intensely focused on overcoming these hurdles through more stereoselective and efficient synthetic strategies.

Key areas of innovation include:

Novel Glycosylation Methods: Development of new glycosyl donors and promoters is crucial. The use of participating groups at the C-2 position of the glycosyl donor, for instance, can effectively guide the stereochemical outcome towards the desired β-linkage.

Advanced Catalyst Systems: Exploration of transition metal catalysts and organocatalysts offers the promise of higher stereoselectivity under milder reaction conditions, moving beyond traditional protocols.

One-Pot Synthesis: Streamlining the synthetic process by performing multiple steps in a single reaction vessel significantly boosts efficiency by minimizing intermediate purification stages. This is particularly valuable for synthesizing more complex oligosaccharides containing the laminaribiose unit. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Harnessing enzymes like glycoside phosphorylases presents a sustainable and highly selective alternative to purely chemical methods. For example, Thermosipho africanus β-1,3-glucan phosphorylase has been used for the synthesis of β-1,3-glucans. acs.org Glycosynthase mutants, engineered from glycosidases, have also shown remarkable efficiency in creating specific glycosidic bonds, as demonstrated by the synthesis of a cyclic β-1,3-heptaglucan. acs.org

Integration with Automated Synthesis and Flow Chemistry Methodologies

To accelerate the synthesis of complex carbohydrates, researchers are turning to automation and continuous-flow technologies. These approaches promise to revolutionize the accessibility of compounds like laminaribiose octaacetate for widespread research.

Automated Glycan Assembly (AGA): This technology, which utilizes a solid-phase approach, has been successfully employed for the iterative synthesis of both linear and branched β-(1,3)-glucan oligosaccharides. rsc.orgrsc.orgresearchgate.net AGA allows for the rapid and reliable production of defined glycan structures, which is essential for creating tools like glycan microarrays to study immune responses. rsc.org

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters like temperature, mixing, and reaction time, leading to higher yields and purity. nih.govacs.org Microfluidics-based strategies have been shown to dramatically reduce reaction times for glycosylations from hours to mere seconds or minutes, significantly expediting the synthesis of complex oligosaccharides. acs.orgcsic.es The integration of such technologies can make the large-scale production of laminaribiose derivatives more feasible and cost-effective. acs.org

Advanced Computational Modeling for Structure-Function Relationships and Enzyme Design

Computational tools are becoming indispensable for delving into the molecular intricacies of carbohydrates and their biological interactions.

Molecular Dynamics (MD) Simulations: These simulations provide high-resolution insights into the conformational dynamics of laminaribiose and larger β-glucans. nih.gov Understanding the three-dimensional structures, such as the triple-helical conformation often adopted by β-1,3-glucans, is vital for comprehending their recognition by immune receptors like Dectin-1. frontiersin.org

Enzyme Engineering: Computational modeling of the active sites of glycosyltransferases and glycoside hydrolases allows for the rational design of new enzyme variants. royalsocietypublishing.orguea.ac.uk By introducing specific mutations, researchers can alter enzyme specificity and efficiency, creating custom biocatalysts for the targeted synthesis of laminaribiose and related oligosaccharides. royalsocietypublishing.org This approach has been used to probe the substrate specificity of enzymes involved in β-glucan metabolism. oup.com

Exploration of Novel Biological Roles in Host-Microbe Interactions and Fundamental Cell Biology

The deprotected form, laminaribiose, is a fundamental unit of β-1,3-glucans, which are critical polysaccharides in the cell walls of fungi, plants, and bacteria. nih.gov This positions it as a key molecule in a variety of biological contexts.

Host-Microbe Interactions: β-glucans are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune systems of plants and animals. rsc.org Laminaribiose and its oligomers can trigger defense responses and modulate immune cell activity. ontosight.ai Future research aims to identify the specific receptors and signaling pathways that mediate these interactions, which could have implications for developing new immunomodulatory agents. ontosight.ainih.gov

Fundamental Cell Biology: In fungi, β-1,3-glucans are essential for cell wall integrity and morphogenesis. In bacteria like Clostridium thermocellum, specific ABC transporters for laminaribiose have been identified, and the disaccharide acts as a signaling molecule to regulate the expression of genes involved in cellulose (B213188) degradation. nih.govresearchgate.net Studying these processes with well-defined molecules like laminaribiose provides a powerful tool for dissecting the molecular machinery of cell wall metabolism and gene regulation. researchgate.net

Development of this compound-Based Materials for Research Applications

As a versatile and readily available building block, this compound is an excellent starting material for creating novel, functionalized materials for a host of research applications.

Biochemical Probes: The acetate (B1210297) groups can be selectively removed and replaced with other functionalities, allowing for the conjugation of laminaribiose to fluorescent tags, affinity labels, or solid supports. These probes are invaluable for studying carbohydrate-protein interactions and for developing new diagnostic assays. acs.org

Synthetic β-Glucan Mimics: Polymerization of laminaribiose derivatives can yield synthetic β-1,3-glucans with defined lengths and structures. These well-characterized polymers can serve as precise tools to investigate the structure-activity relationships of β-glucans in a controlled manner, which is difficult to achieve with heterogeneous natural extracts. frontiersin.org

Biomaterials: The unique properties of β-glucans, such as their ability to form triple helices, make them attractive for developing new biomaterials. This compound can be used to synthesize materials for applications in drug delivery, tissue engineering, and as functional food ingredients with prebiotic potential. medcraveonline.comnih.govresearchgate.net

The table below summarizes the key research frontiers and their potential impacts.

Research FrontierKey Innovations & GoalsPotential Impact
Synthetic Routes Novel stereoselective catalysts, one-pot strategies, enzymatic synthesis. nih.govacs.orgIncreased availability and purity of laminaribiose for research and development.
Automated Synthesis Integration with Automated Glycan Assembly (AGA) and flow chemistry. rsc.orgacs.orgRapid, high-throughput synthesis of diverse β-glucan oligosaccharides.
Computational Modeling MD simulations of β-glucan structures, rational design of synthetic enzymes. frontiersin.orgroyalsocietypublishing.orgDeeper understanding of biological recognition and creation of custom biocatalysts.
Biological Roles Elucidation of roles in immunity, host-pathogen interactions, and cell signaling. ontosight.ainih.govNew therapeutic targets and a better understanding of fundamental cell processes.
Material Science Creation of functionalized probes, synthetic β-glucan mimics, and novel biomaterials. acs.orgAdvanced tools for glycobiology research and new materials for biomedical applications.

Q & A

Q. What are the established chemical synthesis methods for laminaribiose octaacetate, and how do they compare in efficiency?

this compound is synthesized via multi-step chemical routes. A key method involves using this compound as a starting material for regioselective transformations. For example, a 6-step reaction sequence achieves β-(1→3)-linked galactobiose octaacetate with >30% overall yield, utilizing benzylidene acetal protection, reductive ring-opening, and nucleophilic displacement reactions . Enzymatic approaches (e.g., phosphorylase-mediated synthesis) for laminaribiose production are reported but require deacetylation steps, limiting direct applicability to the octaacetate form .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) confirms regiochemistry and acetylation patterns. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) quantifies purity, while mass spectrometry (MS) validates molecular weight. Dynamic image analysis and laser diffraction assess particle morphology in solid-state studies .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

Purity is quantified via HPLC with UV detection (λ = 210–220 nm for acetyl groups). Stability studies under varying temperatures, humidity, and solvents (e.g., DMSO, chloroform) should monitor degradation by NMR or LC-MS. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts long-term storage behavior .

Q. What methodologies are recommended for evaluating this compound’s toxicity in biological systems?

Acute toxicity studies in rodent models (oral, dermal, inhalation routes) follow OECD guidelines. Subchronic exposure (90-day) assesses organ-specific effects. In vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) screen for genotoxicity. Metabolite analysis (e.g., hydrolysis to laminaribiose and acetic acid) informs biodegradation pathways, though species-specific metabolism must be validated .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield during this compound derivatization?

Catalytic systems (e.g., BF₃·Et₂O for acetylation) enhance regioselectivity. Solvent polarity (e.g., dichloromethane vs. acetonitrile) influences intermediate stability. Kinetic monitoring via inline FTIR or Raman spectroscopy identifies optimal reaction termination points. Orthogonal protection strategies (e.g., benzylidene vs. silyl ethers) reduce side reactions during multi-step syntheses .

Q. What experimental designs are suitable for investigating this compound’s role in drug delivery systems?

In vitro release studies (pH 7.4 PBS, 37°C) using dialysis membranes quantify controlled release kinetics. Nanoparticle formulations (e.g., PLGA encapsulation) require dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology. Cell uptake assays (confocal microscopy with fluorescently tagged derivatives) evaluate targeting efficiency .

Q. How do hygroscopicity and crystallinity of this compound impact formulation development, and how can these properties be controlled?

Dynamic vapor sorption (DVS) analysis measures hygroscopicity. Crystallinity is modulated via solvent-antisolvent recrystallization (e.g., ethanol/water). Differential scanning calorimetry (DSC) identifies polymorphic transitions. Amorphous solid dispersions with polymers (e.g., PVP) improve solubility but require stability testing against recrystallization .

Q. How should researchers address contradictions in reported data on this compound’s reactivity or biological activity?

Cross-validate findings using orthogonal methods: e.g., compare enzymatic vs. chemical hydrolysis rates. Meta-analyses of reaction conditions (temperature, catalyst loading) isolate variables affecting outcomes. Collaborative interlaboratory studies standardize protocols, particularly for bioactivity assays where cell line variability may skew results .

Q. What strategies enable the integration of enzymatic and chemical synthesis routes for this compound derivatives?

Chemoenzymatic approaches use lipases for selective deacetylation, followed by chemical re-acetylation at targeted positions. Immobilized enzyme reactors coupled with flow chemistry enhance scalability. Real-time MS monitoring ensures compatibility between enzymatic and synthetic steps .

Q. What environmental fate studies are needed to assess this compound’s ecological impact?

OECD 301 biodegradation tests (aqueous, soil) quantify mineralization rates. Leaching potential is evaluated via soil column studies with LC-MS/MS detection. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) model aquatic impacts. Comparative studies with sucrose octaacetate (rapidly biodegradable) inform structure-activity relationships .

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